5-(3-Chloro-5-fluorophenyl)-2-cyanophenol
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Overview
Description
5-(3-Chloro-5-fluorophenyl)-2-cyanophenol is an organic compound that features a phenyl ring substituted with chlorine, fluorine, and a cyano group
Preparation Methods
The synthesis of 5-(3-Chloro-5-fluorophenyl)-2-cyanophenol typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a phenol derivative followed by the introduction of a cyano group. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitution pattern on the phenyl ring. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-(3-Chloro-5-fluorophenyl)-2-cyanophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(3-Chloro-5-fluorophenyl)-2-cyanophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-cyanophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application being studied .
Comparison with Similar Compounds
Similar compounds to 5-(3-Chloro-5-fluorophenyl)-2-cyanophenol include:
- 3-Chloro-5-fluorophenylboronic acid
- 3-Chloro-5-fluorophenyl-1,2,3-triazolylacetamide
- 3-Chloro-5-fluorophenyl-1,2,3-triazolyl-1,3,4-oxadiazole
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of chlorine, fluorine, and cyano groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-16)13(17)5-8/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGHGSDKLPYSKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684825 |
Source
|
Record name | 3'-Chloro-5'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-23-8 |
Source
|
Record name | 3'-Chloro-5'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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